molecular formula C13H27Cl2N3O2 B1396442 Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride CAS No. 1211474-84-8

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Cat. No. B1396442
M. Wt: 328.3 g/mol
InChI Key: HCARENOCWWDCTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, is C11H23N3 . The molecular weight is 197.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, include a molecular weight of 197.32 . The compound is solid in form .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Fluoroquinolone Derivatives : Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride is used in the synthesis of fluoroquinolone derivatives, demonstrating promising antibacterial and antifungal activities. These compounds were evaluated using the microbroth dilution technique against pathogens like Candida albicans and Cryptococcous neoformans, revealing some compounds with significant antimicrobial activities (Srinivasan et al., 2010).

Anticancer Applications

  • Propanamide Derivatives for Cancer Therapy : A series of propanamide derivatives, including Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate, were synthesized and evaluated as anticancer agents. Some derivatives showed low IC50 values, indicating strong anticancer potential compared to the reference drug doxorubicin. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).

Enzyme Inhibitory Applications

  • Inhibition of Carboxylesterases : The compound played a significant role in the study focusing on the development of inhibitors for human intestinal carboxylesterase, aiming to mitigate the toxic side effects of the anticancer prodrug CPT-11. This research is pivotal for creating targeted therapies to enhance the efficacy and safety of cancer treatments (Yoon et al., 2004).

Chemical Synthesis and Characterization

  • Complex Formation with Metals : Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, and its complexes with Ni(II), Zn(II), and Cd(II) were synthesized and characterized using several techniques, including spectroscopy and DFT methods. The study provided insights into the binding behaviors and possible geometries of these complexes, contributing to the broader understanding of metal-ligand interactions in medicinal chemistry (Prakash et al., 2014).

properties

IUPAC Name

ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARENOCWWDCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
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Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

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